1-Phenethylpiperidine
Description
Overview of Piperidine (B6355638) Derivatives in Medicinal Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. nih.govencyclopedia.pub Its prevalence in both natural products and synthetic drugs underscores its remarkable utility in the development of therapeutic agents. wikipedia.orgnih.gov
The piperidine scaffold is a versatile building block in drug design, present in over twenty classes of pharmaceuticals. nih.govencyclopedia.pub Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. nih.govdut.ac.za The flexibility of the piperidine ring allows for the introduction of various substituents, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. dut.ac.za This adaptability has led to the development of drugs targeting a diverse range of biological targets, from receptors and enzymes to ion channels. For instance, piperidine derivatives are key components in drugs for cancer therapy, Alzheimer's disease, and as analgesics. encyclopedia.pubwisdomlib.org
Significance of the Phenethyl Moiety in Receptor Ligand Design
The phenethyl group, a phenyl ring attached to an ethyl group, is another crucial pharmacophore in drug design. Its presence in a molecule can significantly influence its binding affinity and efficacy at various receptors. The N-phenethyl moiety is a well-described essential component for the efficient binding of many compounds to their respective receptors. nih.gov
The introduction of a phenethyl group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. nih.gov Furthermore, the aromatic ring of the phenethyl group can engage in specific interactions, such as pi-pi stacking and hydrophobic interactions, with amino acid residues within the binding pockets of receptors. nih.gov These interactions can significantly increase the binding affinity and, in some cases, the selectivity of a ligand for a particular receptor subtype. For example, in the context of opioid receptor ligands, the addition of an N-phenethyl group has been shown to enhance affinity for both mu (µ) and delta (δ) opioid receptors. nih.gov
Rationale for Comprehensive Academic Investigation of 1-Phenethylpiperidine
The combination of the well-established piperidine scaffold and the pharmacologically significant phenethyl moiety in this compound provides a strong rationale for its in-depth scientific investigation.
While the individual components of this compound are well-studied, the specific pharmacological profile of the parent compound and its derivatives presents several research gaps. Initial studies have indicated that this compound and its analogues can interact with multiple receptor systems, including sigma receptors and opioid receptors. nih.govgoogle.com For instance, the compound AC927, an oxalate (B1200264) salt of 1-(2-phenethyl)piperidine, has been identified as a selective sigma receptor ligand. nih.govnih.gov However, the full spectrum of its receptor interactions and the downstream signaling pathways it modulates remain to be fully elucidated. The potential for developing derivatives with enhanced selectivity for specific receptor subtypes or with dual-target activity is a significant area of unexplored potential. acs.org
The study of this compound and its derivatives contributes significantly to the broader field of drug development. By serving as a lead compound, it provides a template for the design and synthesis of novel therapeutic agents. nih.gov Research into its structure-activity relationships (SAR) can provide valuable insights into the chemical features required for potent and selective receptor modulation. For example, understanding how modifications to the phenethyl or piperidine rings affect binding affinity and functional activity can guide the development of more effective drugs for a variety of conditions, including pain, neurodegenerative diseases, and substance abuse disorders. google.comnih.gov The investigation of this compound derivatives as opioid receptor ligands, for instance, has led to the discovery of compounds with potential as analgesics. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1,3-4,7-8H,2,5-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDVAKGHPZJLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059822 | |
| Record name | Piperidine, 1-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332-14-9 | |
| Record name | 1-(2-Phenylethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Phenylethyl)piperidine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-(2-phenylethyl)- | |
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| Record name | Piperidine, 1-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenethylpiperidine | |
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| Record name | 1-(2-Phenylethyl)piperidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TY7C52M7F | |
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Synthetic Methodologies for 1 Phenethylpiperidine and Its Derivatives
Synthesis of Key Intermediates
The creation of complex molecules often relies on the efficient synthesis of crucial building blocks. In the context of 1-phenethylpiperidine derivatives, two intermediates stand out for their importance: 1-(2-Phenethyl)-4-piperidone (NPP) and 4-Anilino-N-phenethylpiperidine (ANPP).
Preparation of 1-(2-Phenethyl)-4-piperidone (NPP)
1-(2-Phenethyl)-4-piperidone, also known as N-phenethyl-4-piperidone (NPP), is a foundational precursor in the synthesis of various pharmaceutical agents. caymanchem.comwikipedia.org Its synthesis is a critical first step in several multi-step synthetic sequences.
One common method for preparing NPP involves the alkylation of 4-piperidone (B1582916). wikipedia.org For instance, 4-piperidone monohydrate hydrochloride can be alkylated with 2-(bromoethyl)benzene in the presence of a base like cesium carbonate to produce NPP. nih.govosti.gov An alternative approach utilizes the reaction of 4-piperidone hydrochloride with phenethyl bromide in acetonitrile (B52724), with sodium carbonate as the base and sodium iodide as a catalyst. ulg.ac.be This reaction, when refluxed for 24 hours, can yield NPP as a slightly yellow solid. ulg.ac.be
Another synthetic strategy is the reductive alkylation of 4-piperidone with phenylacetaldehyde (B1677652) using a chemoselective reducing agent such as sodium triacetoxyborohydride (B8407120). researchgate.net This method is advantageous as it selectively alkylates the secondary amine without affecting the ketone group. researchgate.net
The Dieckmann condensation offers a more classical route to 4-piperidones. researchgate.net This intramolecular cyclization of aminodicarboxylate esters, followed by hydrolysis and decarboxylation, provides the piperidone ring structure which can then be N-phenethylated. researchgate.net
The efficiency of NPP synthesis is highly dependent on the chosen reaction conditions. Research has focused on optimizing these parameters to maximize yields and purity.
In the alkylation of 4-piperidone hydrochloride with phenethyl bromide, a study reported a 96% yield when the reaction was conducted in acetonitrile with sodium carbonate at reflux for 24 hours. ulg.ac.be Another optimized process using 4-piperidone monohydrate hydrochloride and 2-(bromoethyl)benzene with cesium carbonate in acetonitrile at reflux for 5 hours reported an 88% yield after purification. osti.gov
For the Dieckmann cyclization approach, the choice of base and solvent is critical. researchgate.net Studies have shown that using sodium t-butoxide as the base in xylene can lead to high yields of the desired product. researchgate.net Different bases such as sodium metal, sodium hydride, and sodium methoxide (B1231860) have also been investigated, with varying degrees of success. researchgate.net For example, using sodium metal as the base at room temperature for 24 hours resulted in a 57% yield, which decreased with longer reaction times. researchgate.net
The following table summarizes the optimized conditions and yields for the synthesis of NPP:
Table 1: Optimized Synthesis of 1-(2-Phenethyl)-4-piperidone (NPP)| Starting Materials | Reagents and Conditions | Yield | Reference |
|---|---|---|---|
| 4-Piperidone hydrochloride, Phenethyl bromide | Sodium carbonate, Sodium iodide, Acetonitrile, Reflux, 24h | 96% | ulg.ac.be |
| 4-Piperidone monohydrate hydrochloride, 2-(Bromoethyl)benzene | Cesium carbonate, Acetonitrile, Reflux, 5h | 88% | osti.gov |
| Phenethylamine (B48288), Methyl acrylate (B77674) (for Dieckmann precursor) | Sodium t-butoxide, Xylene | 61% (for cyclization step) | researchgate.net |
| 4-Piperidone, Phenylacetaldehyde | Sodium triacetoxyborohydride | Not specified | researchgate.net |
Synthesis of 4-Anilino-N-phenethylpiperidine (ANPP)
4-Anilino-N-phenethylpiperidine (ANPP), also referred to as despropionyl fentanyl, is a direct precursor in the synthesis of several potent analgesics. wikipedia.org Its synthesis is a crucial step that introduces the anilino group to the piperidine (B6355638) ring.
The most prevalent method for synthesizing ANPP is the reductive amination of NPP with aniline (B41778). wikipedia.org This reaction typically proceeds in two stages within a single pot: the formation of an imine or enamine intermediate, followed by its reduction to the secondary amine. ulg.ac.beresearchgate.net
Several reducing agents have been employed for this transformation. Sodium borohydride (B1222165) is a classic choice, often used after the initial formation of the imine derivative in a separate step. ulg.ac.be A more modern and efficient method utilizes sodium triacetoxyborohydride, which allows for a one-pot reaction where the ketone, aniline, and reducing agent are combined. nih.govresearchgate.net The addition of acetic acid is often necessary to catalyze the reaction and facilitate the efficient conversion to the desired product. nih.govosti.gov Other borane (B79455) complexes, such as 5-ethyl-2-methylpyridine (B142974) borane (PEMB), have also been successfully used as reducing agents in alcoholic solvents like isopropanol (B130326) or methanol, yielding the ANPP salt in high purity. google.com
The reaction conditions can be tailored to optimize the yield. For instance, a one-pot synthesis using sodium triacetoxyborohydride can be conducted at ambient temperature over several hours. nih.govosti.gov An optimized procedure using this reagent in methylene (B1212753) chloride with acetic acid reported a 91% yield of ANPP. osti.gov
Table 2: Reductive Amination of NPP to ANPP
| Reducing Agent | Solvent | Catalyst/Additive | Yield | Reference |
|---|---|---|---|---|
| Sodium borohydride | Toluene/Ethanol | p-Toluenesulfonic acid (for imine formation) | Not specified (47% overall for fentanyl) | ulg.ac.be |
| Sodium triacetoxyborohydride | Methylene chloride | Acetic acid | 91% | nih.govosti.gov |
| 5-Ethyl-2-methylpyridine borane (PEMB) | Isopropanol | Acetic acid | 85% (as bis-HCl salt) | google.com |
| 5-Ethyl-2-methylpyridine borane (PEMB) | Methanol | Acetic acid | 91% (as bis-HCl salt) | google.com |
From 4-Anilinopiperidine and 2-Phenethyl Bromide
An alternative synthetic route to ANPP starts with 4-anilinopiperidine and introduces the phenethyl group via N-alkylation. google.comregulations.gov This method involves reacting 4-anilinopiperidine with a phenethyl halide, such as 2-phenethyl bromide, under strongly alkaline conditions. google.comwipo.intgoogle.com
The reaction is typically carried out by heating the reactants in the presence of a strong base like sodium hydroxide. google.com The temperature and reaction time can be adjusted to drive the reaction to completion. For example, stirring the mixture at elevated temperatures (e.g., 120-140°C) for several hours has been reported. google.com The crude product can then be isolated by filtration and purified by recrystallization. google.com This synthetic pathway is sometimes referred to as the "Gupta method" and represents a significant alternative to the Siegfried route which starts from NPP. regulations.govun.org
Derivatization Strategies for Structure-Activity Relationship Studies
The this compound scaffold is a versatile template for the development of new chemical entities. Derivatization of this core structure is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). core.ac.uknih.gov SAR studies aim to understand how specific structural modifications influence the biological activity of a molecule. acs.org
For compounds based on the this compound framework, derivatization can be carried out at several positions to modulate their pharmacological properties. Modifications can include:
Substitution on the phenethyl group: Introducing substituents on the phenyl ring of the phenethyl moiety can significantly alter the compound's interaction with its biological target.
Modification of the piperidine ring: The piperidine ring itself can be substituted to influence potency and selectivity.
Alterations to the N-acyl group: In derivatives like fentanyl, the nature of the N-acyl group (e.g., propionyl) is a critical determinant of activity. Varying the length and structure of this acyl chain is a common derivatization strategy. nih.gov
By systematically creating and testing a library of such derivatives, researchers can build a comprehensive understanding of the structural requirements for a desired biological effect. acs.orgnih.gov This knowledge is invaluable for the rational design of new compounds with improved efficacy and a more favorable profile. Over 1,400 derivatives of fentanyl, a prominent compound containing the this compound core, have been documented, highlighting the extensive exploration of this chemical space. nih.gov
Functional Group Interchanges on the Piperidine Ring
The functionalization of the piperidine ring in this compound derivatives is a key strategy for creating diverse chemical entities. This can be achieved through various functional group interconversions, allowing for the introduction of different substituents at various positions of the piperidine moiety. d-nb.infonih.gov
A common precursor for these syntheses is N-phenethylpiperidin-4-one (NPP), which can be synthesized by the N-alkylation of piperidin-4-one with 2-phenethyl bromide. mdpi.com From NPP, a variety of functional group interchanges can be performed. For instance, reductive amination of NPP with aniline yields 4-anilino-N-phenethylpiperidine (ANPP), a direct precursor to fentanyl. mdpi.com This transformation introduces an amino group at the C4 position, which can be further acylated.
Rhodium-catalyzed C-H insertion reactions have been employed for the site-selective functionalization of the piperidine ring. d-nb.infonih.gov The site of functionalization (C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. d-nb.infonih.gov For example, C2-substituted analogs can be generated from N-Boc-piperidine using a specific rhodium catalyst, while C4-substituted analogs can be obtained from N-α-oxoarylacetyl-piperidines with a different rhodium catalyst. d-nb.info The synthesis of 3-substituted analogs can be achieved indirectly through the cyclopropanation of N-Boc-tetrahydropyridine followed by a regio- and stereoselective ring-opening of the resulting cyclopropane. d-nb.info
These methodologies allow for the introduction of a wide range of functional groups, including but not limited to, aryl, ester, and alkyl groups, at different positions of the piperidine ring, leading to a diverse library of this compound derivatives.
Table 1: Examples of Functional Group Interchanges on the Piperidine Ring
| Starting Material | Reagents and Conditions | Product | Functional Group Change | Reference |
| N-phenethylpiperidin-4-one (NPP) | Aniline, Reductive Amination | 4-anilino-N-phenethylpiperidine (ANPP) | Ketone to Amine | mdpi.com |
| N-Boc-piperidine | Aryldiazoacetate, Rhodium Catalyst | 2-Arylacetate-N-Boc-piperidine | C-H to C-C | d-nb.infonih.gov |
| N-α-oxoarylacetyl-piperidine | Aryldiazoacetate, Rhodium Catalyst | 4-Arylacetate-N-α-oxoarylacetyl-piperidine | C-H to C-C | d-nb.info |
| N-Boc-tetrahydropyridine | Diazo compound, Rhodium Catalyst; then Reduction | 3-Substituted-N-Boc-piperidine | Alkene to Substituted Alkane | d-nb.info |
Stereoselective Synthesis of this compound Analogues
The synthesis of specific stereoisomers of this compound analogues is crucial, as different enantiomers or diastereomers can exhibit distinct biological activities. csfarmacie.cz Several strategies have been developed to achieve stereoselectivity in the synthesis of these compounds.
One approach involves the use of chiral auxiliaries. For instance, Evans' oxazolidinones can be employed to direct the stereochemistry during the formation of the piperidine ring. Another powerful method is asymmetric catalysis. mdpi.com This can involve processes like the Sharpless epoxidation or Noyori hydrogenation to create chiral centers with high enantiomeric excess. mdpi.com
A specific example of stereoselective synthesis is the preparation of cis and trans isomers of 1-propargyl-4-styrylpiperidine-like analogues. acs.orgconicet.gov.ar This synthesis starts from isonipecotic acid, which is converted to an aldehyde. A subsequent Wittig reaction with a phosphonium (B103445) ylide produces a mixture of cis and trans Boc-protected piperidines, which can be separated by column chromatography. acs.orgconicet.gov.ar This demonstrates how the configuration of a double bond can be controlled to achieve stereoselective inhibition of different enzyme isoforms. acs.orgconicet.gov.ar
Furthermore, the stereoselective reduction of unsaturated substituted piperidinones, followed by the reduction of the lactam group, can yield cis-configured 2,4-disubstituted 1-alkylpiperidines. mdpi.com The development of chiral catalysts, such as those based on rhodium(I) with P-chiral bisphosphorus ligands, has enabled the enantioselective asymmetric hydrogenation of pyridine (B92270) derivatives to produce chiral piperidines. mdpi.com
These methods provide access to enantiomerically pure or enriched this compound analogues, which are essential for studying stereoselective interactions with biological targets.
Table 2: Methodologies for Stereoselective Synthesis of Piperidine Derivatives
| Method | Description | Example | Reference |
| Chiral Auxiliaries | A chiral moiety is temporarily incorporated into the substrate to direct the stereoselective formation of new chiral centers. | Use of Evans' oxazolidinones. | ub.edu |
| Asymmetric Catalysis | A chiral catalyst is used to produce an enantiomerically enriched product. | Sharpless epoxidation, Noyori hydrogenation. | mdpi.com |
| Diastereomer Separation | A mixture of diastereomers is synthesized and then separated by chromatography. | Separation of cis and trans isomers of Boc-protected styrylpiperidines. | acs.orgconicet.gov.ar |
| Stereoselective Reduction | An unsaturated precursor is reduced using a stereoselective method to create a specific stereoisomer. | Asymmetric hydrogenation of pyridine derivatives using a chiral rhodium catalyst. | mdpi.com |
Introduction of Fluoro Substituents for pH-Sensitive Ligands
The introduction of fluorine atoms into the this compound scaffold has been a key strategy in developing pH-sensitive ligands. nih.govmarquette.edufrontiersin.org The rationale behind this approach is that the electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen. nih.govmarquette.educhapman.edu This makes the protonation of the nitrogen, which is often crucial for receptor binding, dependent on the pH of the surrounding environment. nih.govmarquette.edufrontiersin.org
Research has focused on synthesizing fluorinated analogues of fentanyl, a potent opioid with a this compound core. nih.govmarquette.eduresearchgate.net For example, (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (B166681) (NFEPP) was designed to have a lower pKa than fentanyl. nih.govfrontiersin.orgresearchgate.net This results in increased binding affinity and activity at a lower pH (e.g., pH 6.5), which is characteristic of inflamed or cancerous tissues, compared to the physiological pH of 7.4. nih.govfrontiersin.orgresearchgate.net
The synthesis of these compounds can be achieved in a few steps from commercially available building blocks. nih.gov For instance, β-fluorofentanyl analogs can be synthesized by placing one or two fluorine atoms at the beta position of the phenethylamine side chain. nih.govmarquette.edu The pH sensitivity of these compounds is often evaluated by comparing their potency (IC50 values) in in vitro assays at different pH levels. nih.govmarquette.edu A higher "pH ratio" (IC50 at pH 7.4 / IC50 at pH 6.5) indicates greater pH sensitivity. nih.govmarquette.edu
Table 3: pH-Sensitivity of Fluorinated this compound Analogues
| Compound | Position of Fluorine | Calculated pKa | pH Ratio (IC50 pH 7.4 / IC50 pH 6.5) | Reference |
| Fentanyl | None | 8.43 | 1.9 | nih.govresearchgate.net |
| NFEPP | 3-fluoro on piperidine | 6.82 | 10.6 | nih.govresearchgate.net |
| FF3 | β-fluoro on phenethyl | ~7.22 | 8.2 | nih.govuu.nl |
| RR-49 (ortho-fluoro analog) | β-fluoro on phenethyl, ortho-fluoro on phenyl | 6.60 | 19.0 | nih.govmarquette.edu |
| para-fluoro analog | β-fluoro on phenethyl, para-fluoro on phenyl | 6.94 | 4.0 | nih.govmarquette.edu |
Analytical Techniques for Synthetic Characterization and Purity Assessment
A variety of analytical techniques are essential for the characterization and purity assessment of synthesized this compound and its derivatives. These methods ensure the correct chemical structure and the absence of significant impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of these compounds. It provides information on the retention time of the compound, which is useful for identification, and a mass spectrum that reveals the molecular weight and fragmentation pattern, aiding in structural elucidation. nih.govunodc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), is another powerful tool. uniroma1.it It is suitable for a wide range of compounds, including those that are not volatile enough for GC-MS. uniroma1.it High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which helps in determining the elemental composition of the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the unambiguous structural determination of this compound derivatives. nih.govd-nb.info 1H NMR provides information about the number and environment of protons, while 13C NMR gives insight into the carbon skeleton. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between atoms in the molecule. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and analysis of enantiomers of chiral this compound derivatives. csfarmacie.cznih.govrsc.org This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. csfarmacie.czrsc.org This is crucial for determining the enantiomeric purity of a synthesized compound.
Table 4: Analytical Techniques for the Characterization of this compound and its Derivatives
| Technique | Information Provided | Application | Reference |
| GC-MS | Retention time, molecular weight, fragmentation pattern | Identification of volatile compounds, purity assessment | nih.govunodc.org |
| LC-MS/MS | Retention time, molecular weight, structural information from fragmentation | Analysis of a wide range of compounds, high sensitivity and selectivity | uniroma1.it |
| HRMS | Highly accurate molecular weight | Determination of elemental composition | nih.gov |
| NMR Spectroscopy | Detailed structural information (1H, 13C, connectivity) | Unambiguous structure elucidation | nih.govd-nb.info |
| Chiral HPLC | Separation of enantiomers | Determination of enantiomeric purity | csfarmacie.cznih.govrsc.org |
| Single-Crystal X-ray Diffraction | Absolute three-dimensional structure | Definitive structural determination of crystalline compounds | nih.gov |
Pharmacological Investigations of 1 Phenethylpiperidine and Its Analogues
Ligand Binding Studies to Molecular Targets
Ligand binding assays are fundamental in pharmacology for determining the affinity of a compound for a specific receptor. These studies provide quantitative data, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicate the potency of a ligand in binding to its molecular target.
The primary molecular targets for 1-phenethylpiperidine and its analogues are the opioid receptors, a family of G-protein coupled receptors (GPCRs) that includes the mu (µ), delta (δ), and kappa (κ) subtypes. The interactions with these receptors are central to the pharmacological effects of these compounds.
The mu-opioid receptor (MOR) is a principal target for many opioid analgesics. The binding and activation of MOR by this compound derivatives, such as fentanyl, have been thoroughly characterized. Fentanyl, a potent synthetic opioid, demonstrates high affinity for the MOR. The binding is characterized by an ionic interaction between the protonated piperidine (B6355638) nitrogen of the ligand and the aspartate residue at position 147 (D147) of the receptor. The majority of the contacts between fentanyl and the MOR are hydrophobic in nature. The N-phenethyl group of these compounds orients towards the interior of the receptor.
The affinity of fentanyl derivatives for the MOR can be influenced by substitutions on the piperidine ring and the N-phenethyl group. For instance, the introduction of a 4-carbomethoxy group on the piperidine ring, as seen in carfentanil, results in a significant increase in MOR binding affinity, with an IC50 value of 0.19 nM.
| Compound | MOR Binding Affinity (IC50, nM) |
|---|---|
| Fentanyl | 1.23 |
| Carfentanil | 0.19 |
| Lofentanil | 0.208 |
| Fentanyl Analogue (F13) | 95.5 |
A significant advancement in the study of this compound analogues is the development of compounds that exhibit pH-dependent activation of the MOR. A prime example is (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (B166681) (NFEPP), a fluorinated analogue of fentanyl. The introduction of a fluorine atom lowers the acid dissociation constant (pKa) of the piperidine nitrogen to approximately 6.8. nih.gov This modification results in NFEPP being preferentially protonated and active at the MOR in acidic environments, such as those found in inflamed or injured tissues, while having reduced activity at the physiological pH of 7.4. nih.govfrontiersin.org
This pH sensitivity is a key feature, as it allows for targeted activation of peripheral MORs in pathological tissues, potentially minimizing central nervous system side effects. At a lower pH, NFEPP demonstrates increased potency and efficacy in activating the MOR. For example, in [³⁵S]GTPγS binding assays, the EC50 value for NFEPP was significantly lower at pH 6.5 compared to pH 7.4. nih.gov
| Compound | Condition | Parameter | Value |
|---|---|---|---|
| NFEPP | pH 6.5 | EC50 (nM) | Lower |
| pH 7.4 | EC50 (nM) | Higher | |
| Fentanyl | pH 6.5 | EC50 (nM) | Similar |
| pH 7.4 | EC50 (nM) | Similar |
Upon binding to the MOR, this compound analogues like NFEPP initiate intracellular signaling cascades through the activation of heterotrimeric G-proteins. The MOR is primarily coupled to inhibitory G-proteins of the Gi/o family. Activation of the MOR by an agonist leads to the dissociation of the Gα and Gβγ subunits.
Studies have shown that NFEPP produces more efficient G-protein activation at a low pH. nih.gov This enhanced G-protein activation leads to downstream effects, including the inhibition of voltage-dependent calcium channels (VDCCs). nih.gov The Gβγ subunits dissociated from the Gαi/o protein directly modulate VDCCs, reducing calcium influx and thereby inhibiting neuronal excitability. nih.gov This mechanism is a crucial component of the analgesic effects of opioids. The inhibitory effects of NFEPP on calcium currents are mediated by opioid receptors and can be blocked by pertussis toxin, which inactivates Gi/o proteins. nih.gov
In addition to G-protein signaling, the activation of MOR by agonists can also lead to the recruitment of β-arrestins. β-arrestins are proteins that play a critical role in receptor desensitization, internalization, and can also initiate their own signaling pathways.
The fluorinated analogue NFEPP has been shown to induce β-arrestin 2 recruitment and MOR endocytosis, particularly under acidic conditions. nih.govnih.gov At a pH of 6.5 and 6.8, NFEPP stimulates the trafficking of the MOR to early endosomes. nih.gov This process is important for regulating the number of receptors on the cell surface and can influence the long-term response to the agonist. The pH-dependent nature of NFEPP's interaction with the MOR extends to receptor phosphorylation, a prerequisite for β-arrestin binding, with the strongest phosphorylation signal observed at a pH of 6.0. frontiersin.org
While the primary focus of research on this compound analogues has been on their interaction with the MOR, their binding to other opioid receptors, such as the delta-opioid receptor (DOR), is also of interest. Generally, fentanyl and its derivatives exhibit high selectivity for the MOR over the DOR and KOR.
Opioid Receptor Interactions
Kappa-Opioid Receptor Binding
While the this compound structure is a key component of many potent mu-opioid receptor ligands, its interaction with the kappa-opioid receptor (KOR) has also been a subject of investigation. The affinity of these compounds for the KOR can be influenced by various structural modifications. For instance, certain derivatives have been shown to exhibit significant affinity for KOR, sometimes acting as agonists or antagonists nih.govunife.itmdpi.com.
The introduction of specific substituents to the piperidine ring or the phenethyl group can modulate the binding affinity and selectivity towards the KOR. For example, studies on related benzomorphan structures, which share features with piperidine derivatives, have shown that modifications can lead to compounds with high KOR affinity mdpi.com. The development of ligands with mixed KOR agonist and mu-opioid receptor (MOR) antagonist profiles has been of interest, although this can sometimes be associated with undesirable side effects mdpi.com.
Research into a series of endomorphin-1 analogues, which incorporate a piperidine-like scaffold, revealed that specific configurations can lead to high KOR affinity (Ki of 9.8 nM) and selectivity mdpi.com. These findings underscore the potential to design this compound derivatives with specific KOR activity. However, it is important to note that even minor structural changes can significantly alter the binding profile, shifting activity between opioid receptor subtypes mdpi.comfrontiersin.org.
Sigma Receptor Interactions
This compound and its analogues have been extensively studied for their significant interactions with sigma receptors, which are unique intracellular proteins involved in various cellular functions.
Numerous this compound derivatives exhibit high affinity for the sigma-1 (σ₁) receptor. One notable example is 1-(2-phenethyl)piperidine oxalate (B1200264) (AC927), which has a moderate affinity for the σ₁ receptor with a Ki value of 30 ± 2 nM nih.gov. The selectivity of these compounds for the σ₁ receptor over the σ₂ receptor is a key area of research. For instance, phenethylpiperidines have been found to generally favor σ₁ receptors researchgate.net.
Structural modifications play a crucial role in determining the affinity and selectivity for the σ₁ receptor. For example, a series of novel phenoxyalkylpiperidines have been developed, with some compounds displaying subnanomolar Ki values for the σ₁ receptor uniba.itnih.gov. The degree of methylation on the piperidine ring has been shown to progressively decrease affinity, indicating that steric hindrance can negatively impact binding uniba.itnih.gov. The length of the alkyl chain connecting the phenoxy and piperidine rings also influences affinity, with an optimal length leading to enhanced hydrophobic interactions within the receptor's binding site.
The affinity of this compound analogues for the sigma-2 (σ₂) receptor has also been characterized. The compound AC927, for example, displays a Ki value of 138 ± 18 nM for the σ₂ receptor nih.gov. Generally, phenethylpiperidines show a preference for σ₁ over σ₂ receptors. In contrast, extending the alkyl chain to a phenylpropylpiperidine structure tends to favor σ₂ receptor binding researchgate.net.
The development of selective σ₂ receptor ligands is an active area of research. While some piperazine analogues of AC927 have been identified as potential leads for selective σ₂ agents, achieving high selectivity remains a challenge researchgate.net. The structural requirements for high-affinity binding to the σ₂ receptor appear to differ from those of the σ₁ receptor, offering an avenue for the design of subtype-selective ligands.
| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) |
| 1-(2-phenethyl)piperidine oxalate (AC927) | 30 ± 2 | 138 ± 18 |
Enzyme Inhibition and Modulation
Beyond receptor binding, this compound and its derivatives have been investigated for their ability to inhibit or modulate the activity of various enzymes.
A significant area of research has been the inhibition of monoamine oxidases (MAO), enzymes responsible for the degradation of monoamine neurotransmitters. Piperidine-containing compounds have been identified as potent MAO inhibitors.
Studies on 4-phenethyl-1-propargylpiperidine derivatives have revealed compounds with potent and selective inhibition of MAO-B mdpi.com. For instance, a 1,4-disubstituted trans-styrene derivative with a methoxy substituent (compound 6 in the study) was found to be the most potent MAO-B inhibitor with an IC₅₀ value of 72.3 ± 7.5 nM mdpi.com. In contrast, the same series of compounds showed weak or no inhibition of MAO-A, with only two compounds exhibiting IC₅₀ values in the micromolar range for this isoform mdpi.com.
The structure-activity relationship for MAO-B inhibition by these compounds indicates that factors such as the position of substituents on the phenyl ring and their hydrophobicity play a significant role. Generally, para-substituted compounds showed superior MAO-B inhibition compared to their meta-substituted counterparts mdpi.com. Furthermore, increasing the hydrophobicity and size of the substituent on the phenyl ring tended to improve MAO-B inhibition mdpi.com.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| Compound 6 (trans-styrene derivative) | > 100 | 72.3 ± 7.5 | > 1383 |
| Compound 7 (saturated analogue of 6) | > 100 | 93.8 ± 4.1 | > 1066 |
| Compound 9 (phenol derivative) | 15.5 ± 0.9 | 1000 ± 100 | 15.5 |
| Compound 10 (phenol derivative) | 34.0 ± 5.8 | 1700 ± 200 | 20 |
Other Receptor and Ion Channel Interactions
To ascertain the selectivity of this compound analogues, their binding profiles have been assessed against a wide array of other receptors and ion channels. The selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), has demonstrated a preferential affinity for sigma receptors when compared to 29 other non-sigma binding sites nih.gov.
This broad screening included various receptor families such as adenosine, adrenergic, dopamine, GABA, melatonin, muscarinic, NMDA, opioid, and serotonin receptors nih.gov. Additionally, its interaction with dopamine, serotonin, and norepinephrine transporters was found to be significantly lower than its affinity for sigma receptors nih.gov. Furthermore, AC927 showed minimal interaction with calcium, chloride, potassium, and sodium ion channels nih.gov. This high degree of selectivity is crucial for attributing the pharmacological effects of such compounds specifically to their interaction with sigma receptors.
While comprehensive binding data for all analogues across such a wide panel is not always available, the findings for AC927 highlight the potential for developing highly selective ligands based on the this compound scaffold.
In Vitro Pharmacological Profiling
In vitro pharmacological profiling is a critical phase in drug discovery, providing initial insights into the biological activity of a compound without the complexities of a living organism. For this compound and its analogues, these studies encompass a range of assays to determine their interactions with cellular targets, their potential for therapeutic effects, and their general cellular toxicity.
Cell-Based Assays for Receptor Activation and Signaling
Cell-based assays are fundamental in determining how a compound interacts with specific receptors and modulates downstream signaling pathways. Analogues of this compound, particularly those with structural similarities to known receptor ligands, are frequently evaluated using these methods. A prominent example is the study of fentanyl analogues (fentalogs), which share the N-phenethylpiperidine core structure, at the human mu-opioid receptor (hMOR).
Researchers utilize cell lines that overexpress a specific receptor, such as the hMOR, to conduct these investigations. nih.gov These assays can measure a compound's binding affinity (how strongly it binds to the receptor) and its efficacy (its ability to activate the receptor and trigger a cellular response). Competition binding assays are used to determine the binding affinity (Ki), where the test compound competes with a known radiolabeled ligand for the receptor binding site. Signaling assays, such as the [³⁵S]GTPγS binding assay, measure the extent of G-protein activation following receptor stimulation by the compound, providing a measure of its potency (EC₅₀) and efficacy (% stimulation). nih.gov
Studies on a series of 34 fentalogs revealed that structural modifications significantly impact hMOR affinity and potency. For instance, modifications at different regions of the molecule can either enhance or diminish its interaction with the orthosteric binding site of the hMOR. umich.edu It was noted that compounds with an ortho-fluoro substituent on the N-phenethyl group generally display strong agonist characteristics. umich.edu Conversely, the presence of a simple methyl group in place of a larger moiety can significantly reduce binding affinity, suggesting that a minimum bulk is required for optimal contact with the receptor. umich.edu These cell-based studies are invaluable for establishing structure-activity relationships (SARs) that guide the design of new compounds with desired receptor interaction profiles.
Assays for Cytotoxicity and Antiproliferative Effects
Investigating the cytotoxicity and antiproliferative effects of this compound analogues is essential to identify their potential as anticancer agents. These assays are typically performed on various human tumor cell lines, including those that are sensitive and those that are resistant to conventional chemotherapy drugs.
One common method is the sulforhodamine B (SRB) colorimetric assay, which measures cell density by staining total cellular protein, thereby providing an indication of cell viability and proliferation. nih.gov Through such assays, researchers can determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of the cell population.
Studies on a series of natural and synthetic amide alkaloids from Piper species, which incorporate a piperidine moiety, have demonstrated their antiproliferative potential. nih.gov For example, 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine was identified as the most active analogue against the P-glycoprotein (P-gp)-overexpressing KBvin multidrug-resistant (MDR) cell line, with an IC₅₀ value of 4.94 µM. nih.gov Structure-activity relationship analyses indicated that a 3,4,5-trimethoxy phenyl substitution is critical for selectivity against this MDR cell line. nih.gov Another compound, piperine, has been shown to induce apoptosis and cytotoxicity in hepatocellular carcinoma cell lines (HepG2 and Hep3B), with IC₅₀ values of 97 µM and 58 µM, respectively, after 48 hours of incubation. nih.gov
| Compound/Analogue | Cell Line | Activity | IC₅₀ Value (µM) |
| 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine | KBvin (MDR) | Antiproliferative | 4.94 nih.gov |
| Piperine | HepG2 | Cytotoxicity | 97 nih.gov |
| Piperine | Hep3B | Cytotoxicity | 58 nih.gov |
| Piperine | AML12 (non-cancerous) | Cytotoxicity | 184 nih.gov |
Antimicrobial Activity Assays
The antimicrobial potential of this compound analogues is a significant area of investigation, driven by the urgent need for new agents to combat drug-resistant pathogens.
Staphylococcus aureus, particularly methicillin-resistant Staphylococcus aureus (MRSA), is a major cause of infections. The antibacterial activity of piperidine-containing compounds is often evaluated by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Extracts from plants of the Piper genus, rich in piperidine alkaloids like piperine, have shown significant anti-staphylococcal activity. mdpi.com Ethanolic extracts of Piper betle have demonstrated MIC values ranging from 125 to 500 mg/L against clinical isolates of MRSP (methicillin-resistant S. pseudintermedius) and MSSP (methicillin-susceptible S. pseudintermedius). mdpi.com Studies have identified compounds like hydroxychavicol and eugenol as major antibacterial components in these extracts. mdpi.com In one study, a P. betle ethanolic extract showed an MIC of 2500 µg/mL and an MBC of 5000 µg/mL against S. aureus ATCC 29213. nih.gov Synthetic piperidine derivatives have also been evaluated, with some exhibiting potent inhibitory activity against a range of bacteria, including S. aureus. researchgate.net
| Compound/Analogue | Bacterial Strain | MIC Value |
| Piper betle ethanolic extract | S. aureus ATCC 29213 | 2500 µg/mL nih.gov |
| Piper betle ethanolic extract | Clinical Staphylococcus strains | 125 - 500 mg/L mdpi.com |
| Piperine | S. aureus | Broad-spectrum activity mdpi.com |
Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The development of new antitubercular drugs is a global health priority. The 4-aminopiperidine series has been identified as having activity against M. tuberculosis. researchgate.net
Various heterocyclic scaffolds containing the piperidine ring have been synthesized and screened for their inhibitory action against different strains of M. tuberculosis, such as the H37Rv strain. frontiersin.org For example, certain 2,4-disubstituted pyridine (B92270) derivatives have shown significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org The alkaloid piperine has also been investigated for its potential role in tuberculosis therapy. While it may not have a strong direct killing effect, it has been shown to act as an efflux pump inhibitor, which could potentially reverse drug resistance and work synergistically with existing anti-TB drugs like rifampicin and streptomycin. nih.gov
In Vivo Preclinical Studies
Following promising in vitro results, in vivo preclinical studies are conducted to evaluate a compound's efficacy and behavior in a whole, living organism, typically an animal model. youtube.com These studies are essential for understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME), and for assessing its therapeutic effect in a complex biological system before it can be considered for human trials.
Animal disease models are designed to replicate a human disease or condition. For instance, in tuberculosis research, a murine model of M. tuberculosis infection is commonly used. nih.gov In such studies, mice are infected with the bacteria and then treated with the test compound, alone or in combination with other drugs. The efficacy is often measured by the reduction in the bacterial load (colony-forming units or CFU) in organs like the lungs. nih.gov A study evaluating piperine's immunomodulatory activity found that its combination with rifampicin resulted in an additional 0.8 to 1.4 log reduction in lung CFU compared to rifampicin alone in infected mice. nih.gov
Similarly, in wound infection models, an excision wound on a mouse may be infected with S. aureus to test the effectiveness of topical antimicrobial formulations. nih.gov The efficacy of creams containing Piper betle extract, a source of piperidine alkaloids, was assessed by measuring the rate of wound contraction and the time to re-epithelialization, showing significantly faster healing compared to a placebo cream. nih.gov These in vivo studies provide crucial data on a compound's potential therapeutic utility in a real-world biological context.
Analgesic Efficacy in Pain Models
Research into this compound and its analogues has revealed significant potential in pain modulation across various preclinical models. A notable compound in this class is (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (NFEPP), an analogue of fentanyl. The unique mechanism of NFEPP involves the preferential activation of μ-opioid receptors (MOR) in the acidified microenvironments characteristic of injured and inflamed tissues wikipedia.orgnih.gov. This targeted action allows for localized analgesia without many of the systemic effects associated with traditional opioids nih.govresearchgate.net.
In models of inflammatory pain, this compound analogues have demonstrated considerable analgesic efficacy. The compound NFEPP has been a key focus of these investigations. Studies using dextran sodium sulfate-induced colitis models in mice, which mimic inflammatory bowel disease (IBD), found that NFEPP inhibited visceromotor responses to colorectal distension, an indicator of visceral pain nih.gov. This effect was observed in the inflamed colon but not in the healthy colon, highlighting the compound's tissue-specific activity nih.gov. The analgesic potency of NFEPP in these colitis models was found to be comparable to that of fentanyl openaccessgovernment.org.
Further research in models of arthritis has also supported these findings, showing that NFEPP provides effective analgesia openaccessgovernment.org. The mechanism is attributed to the acidic conditions present in inflamed tissues, which enables NFEPP to activate peripheral μ-opioid receptors, thereby reducing pain signaling at the site of inflammation nih.govnih.gov. This approach represents a significant departure from conventional opioids that act centrally.
Table 1: Efficacy of this compound Analogues in Inflammatory Pain Models
| Compound | Pain Model | Key Findings | Mechanism of Action |
|---|---|---|---|
| NFEPP | Dextran Sodium Sulfate (DSS) Colitis | Inhibited visceromotor responses to colorectal distension in inflamed tissue. nih.gov | Preferential activation of μ-opioid receptors in acidified (inflamed) tissue. nih.gov |
| NFEPP | Arthritis Models | Demonstrated comparable analgesic potency to conventional opioids. openaccessgovernment.org | pH-sensitive activation of peripheral μ-opioid receptors. openaccessgovernment.org |
The efficacy of this compound analogues has been extended to neuropathic pain models. In a rat model of chronic constriction injury (CCI) of the sciatic nerve, a standard model for inducing neuropathic pain, intravenous administration of NFEPP was shown to diminish both mechanical and heat hypersensitivity nih.govnih.gov. Researchers observed that following the nerve injury, the pH of the surrounding tissue dropped significantly, creating the acidic environment necessary for NFEPP's targeted action nih.govnih.gov.
The analgesic effects of NFEPP in the CCI model were dose-dependent and could be fully reversed by a peripherally restricted opioid receptor antagonist, naloxone methiodide nih.govnih.gov. This finding confirms that the compound's antinociceptive properties in this context are mediated exclusively by peripheral opioid receptors located in the damaged tissue, rather than through action on the central nervous system nih.govnih.gov.
Table 2: Efficacy of this compound Analogues in Neuropathic Pain Models
| Compound | Pain Model | Key Findings | Mechanism of Action |
|---|---|---|---|
| NFEPP | Chronic Constriction Injury (CCI) | Dose-dependently diminished neuropathy-induced mechanical and heat hypersensitivity. nih.govnih.gov | Peripheral μ-opioid receptor-mediated analgesia exclusively in damaged, acidic tissue. nih.govnih.gov |
Investigations have confirmed the utility of this compound analogues in the context of post-operative pain. Specifically, NFEPP has been evaluated in the Brennan model of incisional pain, where a surgical incision is made on the plantar surface of a rat's hind paw to mimic post-operative pain nih.govresearchgate.net.
In this model, NFEPP produced analgesia with an efficacy similar to that of fentanyl nih.govresearchgate.net. The compound's effectiveness is again linked to its selective activation of peripheral μ-opioid receptors within the injured tissue created by the surgical incision nih.gov. This injury-restricted analgesia underscores the potential of such analogues to manage post-operative pain effectively while avoiding the central side effects of conventional opioid treatments nih.govnih.gov.
Table 3: Efficacy of this compound Analogues in Post-Operative Pain Models
| Compound | Pain Model | Key Findings | Mechanism of Action |
|---|---|---|---|
| NFEPP | Brennan Model (Incisional Pain) | Produced analgesia with similar efficacy to fentanyl. nih.govresearchgate.net | Selective activation of peripheral μ-opioid receptors in injured tissue. nih.gov |
The application of this compound analogues has been successfully demonstrated in cancer pain models, particularly those involving bone cancer, which is known to create an acidic tumor microenvironment. In a murine model of bone cancer, NFEPP was shown to effectively inhibit bone cancer-induced hyperalgesia nih.gov.
The study confirmed that NFEPP's binding affinity for murine μ-opioid receptors increases significantly at the lower pH levels typical of cancerous tissue compared to the physiological pH of healthy tissue nih.gov. The antinociceptive effect was mediated through peripheral μ-opioid receptors nih.gov. Fentanyl, another this compound derivative, has also been shown to possess antinociceptive properties and reduce cancer cell-induced bone lesions in murine models of bone cancer pain nih.gov.
Table 4: Efficacy of this compound Analogues in Cancer Pain Models
| Compound | Pain Model | Key Findings | Mechanism of Action |
|---|---|---|---|
| NFEPP | Murine Bone Cancer Model | Inhibited bone cancer-induced hyperalgesia. nih.gov | Increased binding affinity and activation of peripheral μ-opioid receptors at low pH. nih.gov |
| Fentanyl | Murine Bone Cancer Model | Decreased bone pain symptoms and tumor-induced bone destruction. nih.gov | μ-opioid receptor agonist. nih.gov |
The analgesic properties of this compound analogues are also evident in visceral pain models. The colorectal distension (CRD) model is a well-established method for assessing visceral nociception dntb.gov.ua. Studies on NFEPP in a chemically-induced visceral pain model, the acetic acid-induced abdominal writhing assay in rats, demonstrated significant analgesic effects nih.govnih.gov.
NFEPP dose-dependently decreased the number of abdominal constrictions, indicative of pain reduction nih.gov. This analgesic effect was shown to be mediated by peripheral opioid receptors within the abdominal cavity, as it was reversed by a peripherally acting antagonist nih.govnih.gov. These findings are consistent with results from colitis models where NFEPP inhibited responses to colorectal distension, further supporting its efficacy in treating inflammatory visceral pain nih.gov.
Table 5: Efficacy of this compound Analogues in Visceral Pain Models
| Compound | Pain Model | Key Findings | Mechanism of Action |
|---|---|---|---|
| NFEPP | Acetic Acid-Induced Abdominal Writhing | Dose-dependently inhibited abdominal constrictions (writhes). nih.gov | Peripheral μ-opioid receptor-mediated analgesia in the abdominal cavity. nih.govnih.gov |
| NFEPP | Colitis Model (CRD) | Inhibited visceromotor responses to colorectal distension. nih.gov | Activation of μ-opioid receptors in the acidified microenvironment of the inflamed colon. nih.gov |
Studies on Neurological Disorders (e.g., Anxiety, Depression)
Beyond pain, the pharmacological profile of compounds containing the this compound scaffold has been explored in models of neurological disorders. A study investigating a new derivative of phencyclidine (PND), which features a 1-phenylpiperidine structure, assessed its effects on anxiety- and depression-like behaviors in mice researchgate.net.
Using the elevated plus-maze (EPM) test, a standard model for assessing anxiolytic effects, the intraperitoneal administration of PND was found to significantly increase the percentage of time spent in the open arms and the number of entries into the open arms researchgate.net. This outcome is indicative of an anxiolytic-like effect. In the forced swimming test (FST), a model used to screen for antidepressant-like activity, PND also significantly decreased immobility times compared to the control group researchgate.net. The study concluded that this new derivative was effective in modulating anxiety-like behaviors in mice researchgate.net.
Table 6: Efficacy of this compound Analogues in Neurological Disorder Models
| Compound | Disorder Model | Key Findings |
|---|---|---|
| PND (Phencyclidine Derivative) | Elevated Plus Maze (Anxiety) | Significantly increased percentage of open-arm time and entries, indicating anxiolytic-like effects. researchgate.net |
| PND (Phencyclidine Derivative) | Forced Swimming Test (Depression) | Significantly decreased immobility times compared to the control group. researchgate.net |
Effects on Locomotor Activity
Studies in mice have demonstrated that the acute administration of this compound (as AC927) can significantly attenuate cocaine-induced locomotor activity. This effect was observed at doses of AC927 that did not independently produce significant behavioral changes. nih.govnih.gov The mechanism behind this is suggested to be the antagonism of sigma receptors, which interferes with cocaine's access to one of its target sites. nih.gov
The interaction between sigma receptors and the dopaminergic system is also considered a factor. Specifically, sigma-1 receptors can form complexes with dopamine D1 receptors, modulating cocaine's effects on the dopamine system in a manner that is independent of the dopamine transporter. nih.gov This suggests that sigma receptor antagonists like this compound can mitigate the acute behavioral actions of cocaine by modulating these neuronal systems or through direct competition for binding sites. nih.gov
Mitigation of Cocaine-Induced Behavioral and Toxic Effects
Research has shown that this compound (AC927) can reduce several of the harmful effects of cocaine. In animal studies, acute administration of AC927 was found to significantly lessen cocaine-induced convulsions and lethality in mice, at doses that did not produce these effects on their own. nih.govnih.gov
Furthermore, subchronic administration of AC927 has been shown to attenuate cocaine-induced conditioned place preference in mice. nih.gov This suggests a potential role for this compound in mitigating the rewarding and reinforcing effects of cocaine. The body of evidence indicates that a deeper understanding of the function of sigma receptors in cocaine abuse could pave the way for improved treatment strategies. nih.gov
Structure-Activity Relationships (SAR)
Influence of Substituent Modifications on Pharmacological Activity
The pharmacological activity of this compound analogues is significantly influenced by modifications to their chemical structure. For fentanyl, a potent analogue, there are four primary areas for modification: the piperidine ring, the anilinophenyl ring, the 2-phenylethyl substituent, and the carboxamide moiety linked to the anilino-nitrogen. researchgate.netresearchgate.net
Studies on fentanyl analogues have revealed that even minor changes can drastically alter analgesic potency. For instance, groups larger than a methyl group at the 3-position of the piperidine ring have been shown to severely reduce analgesic potency compared to fentanyl. nih.gov This suggests that steric factors, such as the size and spatial arrangement of the substituent, play a more critical role than polarity or chemical reactivity in the analgesic potency of this series of compounds. nih.gov Similarly, for analogues substituted at the 4-position of the piperidine ring, both potency and duration of action appear to be primarily influenced by steric requirements rather than the chemical nature of the substituent. nih.gov
The following table summarizes the effects of various substitutions on the activity of fentanyl analogues:
| Compound | Modification | Effect on Analgesic Activity |
| 3-Methylfentanyl | Mono-methylation | Strongest analgesic activity among tested analogues |
| α-Methylfentanyl | Mono-methylation | Very strong activity |
| p-Fluorofentanyl | Substitution on the aromatic ring | Relatively strong and not negligible activity |
| Acetylfentanyl | Change in the propionyl moiety | Relatively strong and not negligible activity |
Stereochemical Influences on Receptor Selectivity and Efficacy
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a crucial role in the receptor selectivity and efficacy of this compound analogues. For example, N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl), an extremely potent analgesic, has three chiral centers, resulting in eight possible stereoisomers. nih.gov
Studies on these isomers have revealed significant differences in their analgesic activity and receptor binding characteristics. The (3R,4S,2'S)-(+)-cis isomer was found to be the most potent, with an analgesic potency 13,100 times that of morphine, while its corresponding antipode was one of the least potent. nih.gov This highlights the critical importance of the specific stereochemical configuration for high potency.
The (3R,4S) configuration at the piperidine ring and the S configuration at the phenylethyl 2-carbon atom were found to be beneficial for both analgesic potency and inhibitory effects in isolated tissue preparations (guinea pig ileum and mouse vas deferens). nih.gov These potent isomers also exhibited the highest affinity and selectivity for the mu-opioid receptor. nih.gov
pH-Dependence in Ligand-Receptor Interactions and Therapeutic Selectivity
The local pH of tissues can significantly influence the interaction between this compound analogues and their receptors, a factor that can be exploited to enhance therapeutic selectivity. Injured or inflamed tissues often have a lower pH than healthy tissues. nih.gov This pH difference provides an opportunity to design ligands that are selectively active in these acidic microenvironments, thereby minimizing side effects in healthy tissues. nih.gov
The protonation state of both the ligand and the receptor is pH-dependent and crucial for effective binding and receptor activation. nih.gov For many opioid ligands, a protonable tertiary amine is essential for forming an ionic bond with a specific amino acid residue (D147) within the mu-opioid receptor. nih.gov
A novel fentanyl analogue, (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (NFEPP), was designed with a low acid dissociation constant (pKa) to be more active at the lower pH of injured tissues. nih.gov
pH Values in Healthy vs. Injured Tissues
| Tissue Condition | Measured pH |
| Non-injured nerve | 7.14 - 7.22 |
| Injured nerve (CCI model) | 6.91 - 7.01 |
| Abdominal cavity (baseline) | 7.3 |
| Abdominal cavity (after acetic acid) | 4.52 - 6.97 |
Data from a study on chronic constriction injury (CCI) in rats and acetic acid-induced abdominal constriction. nih.gov
NFEPP demonstrated pH-sensitive binding and activation of the mu-opioid receptor. nih.gov In animal models of neuropathic and inflammatory pain, NFEPP produced analgesia comparable to fentanyl, but its effects were restricted to the site of injury. nih.gov This was confirmed by the reversal of its analgesic effects by a peripherally restricted opioid receptor antagonist. nih.gov This pH-dependent mechanism offers a promising strategy for developing safer analgesics with fewer systemic side effects.
Future Directions and Research Perspectives
Design and Synthesis of Novel 1-Phenethylpiperidine Analogues with Enhanced Selectivity
The development of novel this compound analogues is centered on achieving greater selectivity for specific opioid receptors, particularly the mu-opioid receptor (MOR), to create more effective and safer analgesics. Structure-activity relationship (SAR) studies are crucial in this endeavor, revealing that the linker between the piperidine (B6355638) and phenyl rings, as well as the substitution pattern on the phenyl ring, play pivotal roles in binding affinity and selectivity nih.govresearchgate.net.
Researchers have designed and synthesized analogues based on active metabolites of other analgesics. For instance, based on M1, an active metabolite of tramadol, a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues were developed nih.govresearchgate.net. This research identified compounds with exceptionally high potency and selectivity for the MOR over delta (DOR) and kappa (KOR) opioid receptors. Molecular docking and dynamics simulations have been employed to propose mechanisms for this high affinity and selectivity, guiding further rational drug design nih.gov.
Synthetic strategies are also evolving. Beyond traditional methods, multi-component reactions like the Ugi four-component reaction are being used to create libraries of novel amidated fentanyl analogs, diversifying the chemical space for drug discovery dntb.gov.uaresearchgate.net. Modifications to the core structure, such as contracting or expanding the piperidine ring to a pyrrolidine (B122466) or perhydroazepine, respectively, have also been explored, though these changes often lead to a significant decrease in analgesic potency compared to the original piperidine homolog nih.gov.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Maximum Effect (Emax, %) |
|---|---|---|---|---|
| (3R, 4S)-23 | MOR | 0.0021 | 0.0013 | 209.1 |
| DOR | 18.4 | 74.5 | 267.1 | |
| KOR | 25.8 | 116.2 | 209.5 |
Advanced Pharmacological Studies
Detailed Elucidation of Mechanisms of Action at the Molecular Level
This compound derivatives, most notably fentanyl and its analogues, primarily exert their effects by acting as agonists at the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR) nih.govnih.gov. The activation of MOR by these ligands triggers a cascade of intracellular signaling events that ultimately produce analgesia nih.gov.
At the molecular level, this process involves several key steps:
G Protein Activation: Ligand binding to the MOR causes a conformational change, leading to the activation of associated heterotrimeric G proteins (specifically the Gαi/o and Gαz classes) nih.gov. The G protein then dissociates into its Gα and Gβγ subunits nih.govnih.gov.
Downstream Signaling: The activated Gα subunit inhibits the enzyme adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP) nih.gov. The Gβγ subunit acts on ion channels, leading to the inactivation of voltage-gated calcium channels and the activation of G protein-coupled inwardly-rectifying potassium channels nih.govnih.gov.
Neuronal Inhibition: The collective effect of these actions is the hyperpolarization of the neuron and a reduction in neurotransmitter release. In the context of pain pathways, this inhibits the transmission of nociceptive signals from the periphery to the brain, resulting in analgesia nih.govnih.gov.
Structural studies have identified critical interactions between fentanyl and the MOR. An electrostatic interaction with the amino acid residue Asp149 is essential for binding, while the aniline (B41778) moiety of fentanyl has been found to push down on the Met153 residue, an interaction linked to its specific signaling profile nih.gov.
Investigation of Receptor Biased Agonism
A groundbreaking area of research is the concept of biased agonism, or functional selectivity mdpi.com. This phenomenon describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another at the same receptor core.ac.uk. For the MOR, two primary pathways are recognized: the G protein pathway, which is believed to mediate the desired analgesic effects, and the β-arrestin pathway, which is implicated in adverse effects like respiratory depression, constipation, tolerance, and addiction nih.govresearchgate.netresearchgate.net.
The development of G protein-biased MOR agonists from the this compound scaffold is a key strategy for creating safer opioids nih.govmdpi.com. By designing molecules that selectively engage the G protein pathway while minimizing β-arrestin recruitment, it may be possible to separate analgesia from unwanted side effects jyoungpharm.org. Several such compounds, including oliceridine (B1139222) (TRV130) and PZM21, have shown promise in preclinical studies by providing robust pain relief with a reduced side-effect profile mdpi.com. This approach is based on the idea that different ligands can stabilize distinct receptor conformations, leading to preferential coupling with specific intracellular effectors core.ac.ukjyoungpharm.org. Recent research suggests that G protein-biased agonists may preferentially bind to the TM2/3 region of the MOR binding site nih.gov.
Pharmacogenomics and Individual Variability in Response
There is significant inter-individual variability in the response to opioid analgesics, including this compound derivatives nih.gov. Pharmacogenomics, the study of how genetic variations influence drug response, is crucial for understanding this variability tandfonline.com. Genetic factors affecting both the pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) are key contributors nih.govcambridge.org.
Key genes implicated in variable opioid response include:
OPRM1: This gene encodes the mu-opioid receptor itself. Single-nucleotide polymorphisms (SNPs) in OPRM1, such as the frequently studied A118G variant, have been associated with altered opioid efficacy and dosage requirements nih.govtandfonline.comcambridge.org. For example, the high frequency of the OPRM1 118A>G polymorphism in Asian populations is linked to the need for higher opioid doses ovid.com.
CYP450 Enzymes: The cytochrome P450 family of enzymes is central to the metabolism of many opioids joirem.com. Fentanyl is primarily metabolized by CYP3A4 and CYP3A5 nih.govnih.gov. Genetic variants in these enzymes, such as CYP3A41B and CYP3A53, can lead to altered metabolism, affecting the drug's plasma concentration and potentially contributing to toxicity nih.govclinpgx.org. For instance, individuals with the homozygous CYP3A5*3 variant show impaired fentanyl metabolism nih.gov.
ABCB1: This gene encodes P-glycoprotein, a transporter that affects the distribution of opioids, including their entry into the brain. While research is ongoing, certain ABCB1 genotypes have been inconsistently linked to variations in opioid dosage needs nih.gov.
Understanding a patient's genetic profile could one day allow for personalized opioid therapy, optimizing pain management while minimizing the risk of adverse events.
| Gene | Function | Impact of Genetic Variation |
|---|---|---|
| OPRM1 | Encodes the mu-opioid receptor (drug target). | Polymorphisms (e.g., A118G) can alter receptor function and are associated with different dosage requirements and efficacy. nih.govtandfonline.com |
| CYP3A4 / CYP3A5 | Metabolize fentanyl and its derivatives. | Variant alleles can lead to altered rates of metabolism, affecting drug clearance and exposure, which can influence both efficacy and toxicity. nih.gov |
| ABCB1 | Encodes P-glycoprotein, an efflux transporter. | Genotypes may influence drug distribution, including penetration of the blood-brain barrier, potentially affecting central nervous system effects. nih.gov |
Translational Research and Clinical Potential
Development of pH-Sensitive Analgesics for Targeted Pain Management
A highly innovative approach in translational research is the development of pH-sensitive this compound derivatives that become active only in the acidic microenvironments characteristic of inflamed or injured tissues nih.govresearchgate.netthieme-connect.com. This strategy aims to deliver targeted analgesia directly at the site of pain while avoiding widespread activation of opioid receptors in healthy tissues, thereby mitigating centrally-mediated side effects like respiratory depression, sedation, and addiction researchgate.netnih.govthieme-connect.com.
The chemical strategy often involves the introduction of fluorine atoms into the phenethylamine (B48288) chain of a fentanyl analogue thieme-connect.comresearchgate.net. This modification lowers the compound's pKa, the pH at which it is 50% protonated. Since a protonated amine is necessary for MOR activation, these compounds are largely inactive at the physiological pH of healthy tissue (around 7.4) but become protonated and active at the lower pH found in sites of inflammation or injury thieme-connect.comresearchgate.net.
A leading example of this approach is (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (B166681) (NFEPP). Extensive preclinical studies have demonstrated that NFEPP:
Produces potent, peripherally-mediated analgesia in animal models of inflammatory pain (colitis), neuropathic pain, and abdominal pain nih.govresearchgate.netresearchgate.netnih.gov.
Exerts its analgesic effects without causing common opioid side effects such as respiratory depression, inhibition of gastrointestinal transit (constipation), or sedation nih.govresearchgate.netnih.gov.
Does not appear to induce analgesic tolerance with repeated dosing in an inflammatory pain model, unlike conventional opioids such as fentanyl nih.gov.
This targeted activation represents a promising paradigm for developing powerful analgesics with a significantly improved safety profile, potentially providing effective pain relief for conditions like inflammatory bowel disease flares without the debilitating side effects of current opioids nih.govresearchgate.net.
| Compound | Calculated pKa | Receptor Binding (pIC50) at pH 7.4 | Receptor Binding (pIC50) at pH 6.5 |
|---|---|---|---|
| Fentanyl | 8.77 | 7.97 | 8.26 |
| RR-49 (Fluorinated Analogue) | 6.60 | 6.98 | 8.26 |
| RR-52 (Fluorinated Analogue) | 6.38 | 7.05 | 7.93 |
Exploration of Therapeutic Applications Beyond Pain (e.g., Neuroprotection, Anti-inflammatory)
While the primary pharmacological interest in this compound derivatives has been their potent analgesic effects, emerging research suggests that the therapeutic potential of this structural class may extend to other areas, including neuroprotection and the modulation of inflammatory processes. The exploration of these applications is still in its nascent stages, but preliminary studies with structurally related compounds indicate promising avenues for future investigation.
Neuroprotection:
The concept of opioid-mediated neuroprotection has gained traction, with studies on compounds like fentanyl, which shares the this compound core, demonstrating protective effects against ischemic brain injury. Research into fentanyl preconditioning has shown that it can attenuate neuronal apoptosis and reduce histological damage following cerebral ischemia. nih.gov These neuroprotective effects are thought to be mediated, in part, through the activation of specific opioid receptors, which initiate intracellular signaling cascades that inhibit apoptotic pathways. nih.gov While direct evidence for the neuroprotective capabilities of this compound itself is limited, the established effects of its close analogue, fentanyl, suggest that derivatives of this compound could be rationally designed to enhance these neuroprotective properties while potentially reducing opioid-related side effects. Future research may focus on elucidating the specific receptor subtypes and signaling pathways involved in this neuroprotection and on synthesizing novel this compound analogues with optimized neuroprotective efficacy.
Anti-inflammatory Effects:
The piperidine scaffold is a common feature in a variety of bioactive molecules, and its derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory effects. Although direct studies on the anti-inflammatory properties of this compound are not abundant, research on other piperidine-containing compounds has shown their potential to modulate inflammatory responses. The mechanism of action for these anti-inflammatory effects can be varied, including the inhibition of pro-inflammatory cytokine production and the modulation of immune cell function. The structural flexibility of the this compound backbone allows for the introduction of various functional groups that could be tailored to interact with targets involved in the inflammatory cascade. Further investigation is warranted to screen this compound and its derivatives for anti-inflammatory activity and to understand their mechanisms of action.
Computational Chemistry and Molecular Modeling in Drug Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering a rational and efficient approach to the design of new therapeutic agents. For this compound and its derivatives, these in silico techniques are being employed to predict and understand their interactions with biological targets, as well as to optimize their pharmacokinetic profiles.
In Silico Prediction of Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict the binding modes and affinities of ligands to their receptor targets. rsc.org For derivatives of this compound, these techniques are crucial for understanding their interactions with opioid receptors and other potential biological targets.
Molecular docking studies can predict the preferred orientation of a this compound analogue within the binding pocket of a receptor, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for structure-activity relationship (SAR) studies, helping to explain why certain structural modifications lead to increased or decreased potency.
Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, simulating the movements of atoms over time. This can reveal the stability of the predicted binding pose and highlight the role of conformational changes in both the ligand and the receptor during the binding process. For example, MD simulations can help to understand how the flexibility of the phenethyl group influences the binding affinity and efficacy of these compounds.
Below is a hypothetical data table illustrating the types of data that can be generated from in silico studies of this compound derivatives.
| Derivative | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Compound A | Mu-opioid Receptor | -9.5 | Asp147, Tyr326, His297 |
| Compound B | Delta-opioid Receptor | -8.2 | Asp128, Trp274, Val300 |
| Compound C | Kappa-opioid Receptor | -7.9 | Gln115, Ile292, Tyr312 |
| Compound D | Sigma-1 Receptor | -10.1 | Glu172, Tyr173, Trp164 |
Optimization of Pharmacokinetic Properties
In addition to predicting biological activity, computational methods are also used to optimize the pharmacokinetic properties of drug candidates, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). For this compound derivatives, in silico tools can predict properties such as solubility, lipophilicity (logP), blood-brain barrier permeability, and potential for metabolic degradation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound analogues with their observed pharmacokinetic properties. nih.gov These models can then be used to predict the properties of newly designed compounds, allowing for the prioritization of candidates with more favorable pharmacokinetic profiles for synthesis and experimental testing. For instance, modifications to the piperidine ring or the phenethyl group can be evaluated computationally to assess their likely impact on metabolic stability and oral bioavailability.
The following table provides examples of how computational tools can be used to predict the pharmacokinetic properties of this compound derivatives.
| Derivative | Predicted logP | Predicted Aqueous Solubility (logS) | Predicted BBB Permeability | Predicted CYP2D6 Inhibition |
| Compound X | 3.2 | -4.5 | High | Moderate |
| Compound Y | 2.8 | -3.9 | High | Low |
| Compound Z | 4.1 | -5.2 | Moderate | High |
By integrating these computational approaches into the drug design process, researchers can accelerate the discovery of novel this compound-based therapeutics with improved efficacy and more desirable pharmacokinetic characteristics.
Regulatory and Forensic Considerations
The potent pharmacological activity of this compound derivatives, particularly their relationship to fentanyl and its analogues, places them under significant scrutiny from regulatory and law enforcement agencies worldwide. The primary concerns revolve around their potential for abuse and their illicit synthesis and distribution.
A key precursor in the synthesis of many fentanyl analogues is 4-anilino-N-phenethylpiperidine (4-ANPP). ussc.gov Due to its critical role in the illicit manufacture of these controlled substances, 4-ANPP has been placed under international control and is listed as a Schedule II immediate precursor in the United States. ussc.gov This scheduling imposes strict regulations on its production, distribution, and sale, in an effort to curb the clandestine synthesis of fentanyl-related compounds.
Forensic laboratories play a crucial role in the identification of this compound derivatives in seized drug samples and biological specimens. The structural similarity among the vast number of fentanyl analogues presents a significant analytical challenge. Sophisticated analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required for the unambiguous identification and quantification of these compounds. The continuous emergence of new, unscheduled analogues necessitates the constant development and validation of new analytical methods by forensic chemists.
The legal landscape surrounding this compound and its derivatives is dynamic. In response to the public health crisis associated with synthetic opioids, many countries have implemented class-wide scheduling of fentanyl-related substances. cfsre.org This approach aims to control not only known analogues but also novel compounds that are structurally and pharmacologically similar. As a result, any new derivative of this compound with opioid-like activity is likely to fall under these broad legislative frameworks. Researchers and pharmaceutical companies working with these compounds must navigate a complex web of national and international regulations.
Q & A
Q. What are the established synthetic routes for 1-Phenethylpiperidine, and how do reaction conditions influence yield and purity?
- Methodological Answer: this compound is commonly synthesized via palladium-catalyzed cross-coupling (e.g., benzyl chloride with potassium 1-(trifluoroboratomethyl)piperidine under reflux, yielding 59% after silica chromatography ). Alternatively, rhodium-catalyzed oxidative amination of styrene with piperidine achieves 52% yield, with selectivity influenced by solvent and temperature . Key variables include catalyst type, solvent polarity, and reaction time. Purity is typically assessed via flash chromatography and NMR/IR spectroscopy .
Q. How can researchers validate the structural identity of this compound using analytical techniques?
- Methodological Answer: Structural confirmation requires multimodal analysis:
- ¹H/¹³C NMR : Peaks at δ 7.23–7.34 (aromatic protons) and δ 54.52 (piperidine carbons) confirm backbone integrity .
- IR Spectroscopy : Absorbance at 2931 cm⁻¹ (C-H stretch) and 1602 cm⁻¹ (aromatic C=C) are diagnostic .
- Chromatography : Retention times in GC/HPLC compared to standards ensure purity (>98%) .
Q. What pharmacological applications are associated with this compound, and how are in vitro assays designed to study its activity?
- Methodological Answer: As a piperidine derivative, it serves as a scaffold for central nervous system (CNS) drug candidates. Assays include:
- Receptor binding studies : Radioligand displacement assays (e.g., dopamine/serotonin receptors) .
- ADME profiling : Microsomal stability tests (e.g., liver microsomes + NADPH cofactor) to assess metabolic liability .
- Dose-response curves : IC₅₀/EC₅₀ determination using cell-based models (e.g., neuronal cell lines) .
Advanced Research Questions
Q. How can contradictory data on catalytic synthesis outcomes (e.g., selectivity for this compound vs. styrylpiperidine) be resolved?
- Methodological Answer: Divergent selectivity (e.g., this compound vs. (E)-1-styrylpiperidine) arises from catalyst choice (Rh vs. Pd) and solvent polarity. For example, Rh-catalyzed reactions in THF favor phenethyl derivatives (80% selectivity), while polar aprotic solvents may shift selectivity . Systematic optimization via Design of Experiments (DoE) can isolate critical variables (e.g., temperature, ligand ratio) .
Q. What strategies are effective for modifying this compound’s structure to enhance bioactivity or reduce toxicity?
- Methodological Answer:
- Side-chain functionalization : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenethyl moiety alters lipophilicity and CNS penetration .
- Ring substitution : Replacing piperidine with azepane or morpholine modulates receptor affinity .
- Prodrug approaches : Esterification of the amine group improves bioavailability .
Computational docking (e.g., AutoDock Vina) predicts binding modes to prioritize synthetic targets .
Q. How do reaction mechanisms for this compound synthesis differ between transition-metal catalysts, and what spectroscopic evidence supports these pathways?
- Methodological Answer:
- Pd-catalyzed cross-coupling : Proceeds via oxidative addition of benzyl chloride to Pd(0), followed by transmetallation with piperidine-boronate .
- Rh-catalyzed amination : Involves alkene coordination, migratory insertion, and reductive elimination .
Mechanistic insights are validated via in situ IR (monitoring intermediate species) and Hammett plots (linear free-energy relationships) .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples), and how are they addressed?
- Methodological Answer: Challenges include matrix interference and low analyte concentration. Solutions:
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges enriches the compound .
- LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 176 → 98) enhance specificity .
- Internal standards : Deuterated analogs (e.g., d₅-1-Phenethylpiperidine) correct for ionization variability .
Q. How can researchers design studies to elucidate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound derivatives?
- Methodological Answer:
- In vivo PK studies : Serial blood sampling in rodents to calculate AUC, t₁/₂, and clearance .
- Biomarker correlation : Measure target engagement (e.g., receptor occupancy via PET imaging) alongside plasma concentrations .
- Mechanistic modeling : Compartmental PK models linked to Emax models predict dose-efficacy relationships .
Methodological & Ethical Considerations
Q. What frameworks (e.g., PICO, FINER) guide hypothesis-driven research on this compound’s mechanisms?
- Methodological Answer:
- PICO : Define Population (e.g., neuronal cells), Intervention (compound concentration), Comparison (vehicle control), Outcome (receptor activation) .
- FINER : Ensure hypotheses are Feasible (e.g., in vitro models), Interesting (address knowledge gaps), Novel (e.g., unexplored CNS targets), Ethical (IRB-approved protocols), and Relevant (therapeutic potential) .
Q. How should researchers address ethical considerations when transitioning from preclinical to clinical studies involving this compound analogs?
- Methodological Answer:
- Preclinical : Follow ARRIVE guidelines for animal welfare and data transparency .
- Clinical : Submit protocols to Institutional Review Boards (IRBs) for informed consent, risk-benefit analysis, and data anonymization .
- Conflict of interest : Disclose funding sources (e.g., pharmaceutical sponsors) in publications .
Data Reporting & Reproducibility
Q. What are best practices for reporting synthetic and analytical data on this compound to ensure reproducibility?
- Methodological Answer:
- Synthesis : Detail catalyst loading, solvent purity, and purification steps (e.g., “40% ethyl acetate + 1% NEt₃ in cyclohexane”) .
- Analytical : Provide raw spectral data (NMR, IR) in supplementary materials; report detection limits for LC-MS .
- Negative results : Publish failed experiments (e.g., low-yield routes) to aid community learning .
Q. How can cross-disciplinary approaches (e.g., computational chemistry + synthetic biology) advance research on this compound?
- Methodological Answer:
- QSAR modeling : Predict bioactivity using molecular descriptors (e.g., logP, polar surface area) .
- CRISPR screening : Identify genetic modifiers of compound efficacy in disease models .
- Microfluidics : High-throughput synthesis platforms optimize reaction conditions .
Future Directions
What unresolved questions exist regarding this compound’s role in modulating neurotransmitter systems?
- Methodological Answer:
- Mechanistic gaps : Determine if effects on dopamine transporters are direct or mediated by allosteric modulation .
- Long-term toxicity : Chronic dosing studies in non-human primates to assess neurotoxicity .
- Polypharmacology : Use proteomics (e.g., affinity pull-down assays) to identify off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
